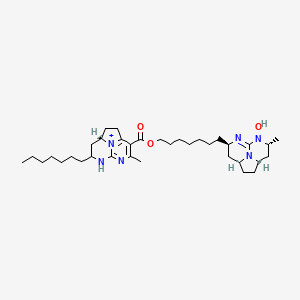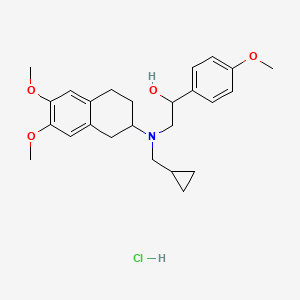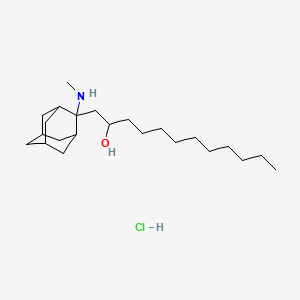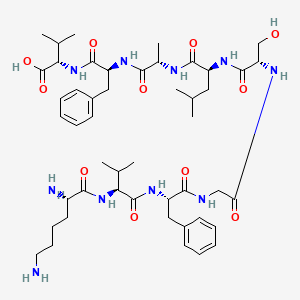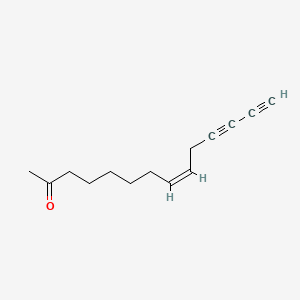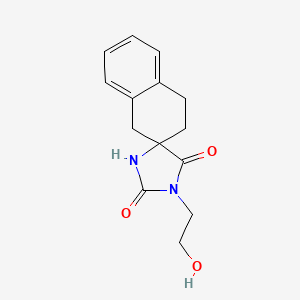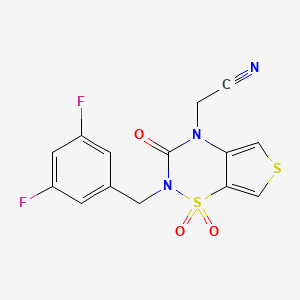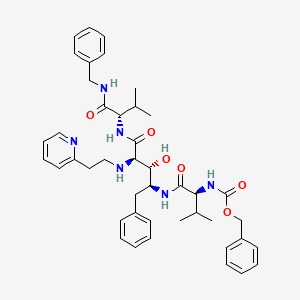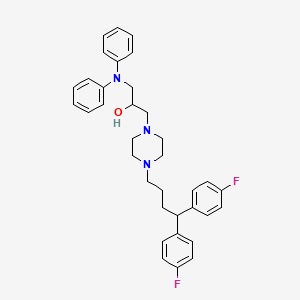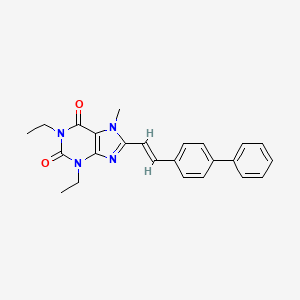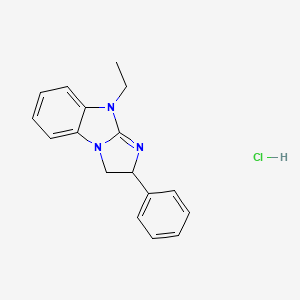
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and one methylthio group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxybenzaldehyde and methylthiol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Final Product: The intermediate is then subjected to further chemical reactions, such as methylation and amination, to yield the final product, Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.
Applications De Recherche Scientifique
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include Benzeneethanamine, 3,4-dimethoxy- and Benzeneethanamine, 2,5-dimethoxy-4-(methylthio)-.
Uniqueness: The presence of the 2,3-dimethoxy and 4-(methylthio) groups distinguishes it from other phenethylamines, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
78335-87-2 |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2-(2,3-dimethoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2S/c1-13-10-8(6-7-12)4-5-9(15-3)11(10)14-2/h4-5H,6-7,12H2,1-3H3 |
Clé InChI |
RLGNNNSZZAWLAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1OC)SC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


